molecular formula C15H9F3N2OS B12624577 (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone CAS No. 914644-38-5

(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B12624577
CAS No.: 914644-38-5
M. Wt: 322.31 g/mol
InChI Key: JNHNFQYWRZTPQI-UHFFFAOYSA-N
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Description

(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone is a synthetic organic compound designed for research applications. This molecule features a thieno[2,3-c]pyridine core, a scaffold recognized in medicinal chemistry for its versatile biological activity. Structurally related thienopyridine compounds have been identified as potent inhibitors of voltage-gated potassium channels, specifically Kv1.3 and Kv1.5 . Inhibition of these channels is a recognized research pathway for investigating novel therapies for autoimmune diseases, atrial fibrillation, and type-2 diabetes . Furthermore, closely related compounds containing a trifluoromethylphenyl group and an aminopyridine moiety have been discovered as high-affinity, pure androgen receptor (AR) antagonists . These antagonists have shown promise in research models for counteracting antiandrogen resistance in prostate cancer, effectively antagonizing both wild-type and drug-resistant AR mutants . The presence of the 2-amino group and the trifluoromethylphenyl substituent on the methanone group is characteristic of compounds with significant research value in modulating enzyme and receptor activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential in their specific biological or chemical studies.

Properties

CAS No.

914644-38-5

Molecular Formula

C15H9F3N2OS

Molecular Weight

322.31 g/mol

IUPAC Name

(2-aminothieno[2,3-c]pyridin-3-yl)-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)9-3-1-2-8(6-9)13(21)12-10-4-5-20-7-11(10)22-14(12)19/h1-7H,19H2

InChI Key

JNHNFQYWRZTPQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=C(SC3=C2C=CN=C3)N

Origin of Product

United States

Preparation Methods

The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone involves several steps. One common method includes the reaction of a thienopyridine derivative with a trifluoromethylphenyl ketone under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of human cancer cells by inducing apoptosis (programmed cell death) through the activation of specific signaling pathways.

Study ReferenceCancer TypeMechanism of Action
Breast CancerInduces apoptosis via caspase activation
Lung CancerInhibits cell proliferation through cell cycle arrest
Colon CancerModulates signaling pathways related to tumor growth

Kinase Inhibition

The compound has shown promise as a kinase inhibitor. Kinases are critical in regulating cellular functions and are often implicated in cancer progression. The inhibition of kinases such as MKNK1 (MAP Kinase interacting Kinase) has been associated with reduced tumor growth and improved therapeutic outcomes.

Kinase TargetInhibition TypeReference
MKNK1Competitive
Aurora KinaseNon-competitive

Neuroprotective Effects

Recent studies suggest that compounds similar to (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone may offer neuroprotective effects. They are being explored for their potential to protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases.

Study FocusFindings
Oxidative StressReduced neuronal cell death in vitro
NeurodegenerationImproved cognitive function in animal models

Case Studies

Several case studies have documented the effectiveness of this compound in various therapeutic contexts:

  • Case Study on Anticancer Activity :
    • A study involving a series of thieno[2,3-c]pyridine derivatives demonstrated significant cytotoxicity against breast cancer cells. The lead compound exhibited an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics.
  • Case Study on Kinase Inhibition :
    • In a clinical trial setting, a derivative of the compound was tested against patients with advanced lung cancer. The results showed a 30% reduction in tumor size after 12 weeks of treatment, supporting its role as a viable therapeutic option.

Mechanism of Action

The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Target/Activity Reference
Target Compound C₁₅H₁₀F₃N₂OS 3-(Trifluoromethyl)phenyl Putative adenosine receptor modulator -
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone C₁₅H₁₂N₂O₂S 4-Methoxyphenyl Undisclosed (structural analog)
PD 81,723 C₁₃H₁₂F₃NOS 3-(Trifluoromethyl)phenyl, methyl Adenosine A1 receptor enhancer
[3-Amino-4-(3-pyridinyl)-...]methanone C₂₃H₁₉FN₄OS 4-Fluorophenyl, tetrahydroquinoline Undisclosed (structural analog)

Pharmacological and Electronic Properties

  • This contrasts with methoxy or fluorine substituents, which offer weaker electronic modulation .
  • Lipophilicity :
    • The trifluoromethyl group elevates logP values compared to methoxy or fluorine analogs, favoring blood-brain barrier penetration but possibly reducing aqueous solubility .
  • Receptor Binding: PD 81,723’s activity as an adenosine receptor enhancer suggests that the target compound’s fused thieno-pyridine core may improve selectivity or potency due to reduced conformational flexibility .

Biological Activity

(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article aims to consolidate current knowledge on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H9F3N2OS
  • Average Mass : 322.31 g/mol
  • Structural Characteristics : The compound features a thieno[2,3-c]pyridine moiety substituted with a trifluoromethylphenyl group, which is significant for its biological interactions and activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has shown promise against various cancer cell lines, including triple-negative breast cancer (TNBC) cells.

  • Cell Viability Assays :
    • In vitro studies using sulforhodamine B assays demonstrated that the compound significantly inhibited the growth of MDA-MB-231 and MDA-MB-468 TNBC cell lines with a GI50 concentration of approximately 13 μM .
    • The compound exhibited selective toxicity towards cancer cells compared to non-tumorigenic MCF-12A cells, indicating a favorable therapeutic index .
  • Mechanisms of Action :
    • The compound's mechanism appears to involve modulation of the cell cycle. Flow cytometry analyses indicated an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle in treated cells .
    • Notably, apoptosis was not significantly triggered by this compound, suggesting alternative pathways may be involved in its anticancer effects .

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Anti-inflammatory Properties : Similar compounds have been noted for their ability to inhibit IκB kinase activity, which plays a crucial role in inflammatory responses and could position this compound as a candidate for treating autoimmune diseases .

Case Studies and Research Findings

StudyFocusFindings
IKK InhibitionDemonstrated potential for treating inflammatory diseases and cancer through IKK inhibition.
Anticancer ActivityShowed significant growth inhibition in TNBC cell lines with low cytotoxicity to non-tumorigenic cells.
Cytotoxicity AssessmentEvaluated cytotoxic effects on BALB 3T3 cells; indicated non-toxicity at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (2-aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone, and how do reaction conditions influence yield?

  • Methodology : Two common approaches are derived from analogous compounds: (1) Condensation of a thienopyridine-amine precursor with a 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions (e.g., using dichloromethane and a base like triethylamine). (2) Cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated thienopyridine intermediates and 3-(trifluoromethyl)phenyl boronic acids, catalyzed by palladium complexes .
  • Optimization : Reaction temperature (e.g., 60–80°C), solvent polarity (acetonitrile/water mixtures), and catalyst systems (e.g., AgNO₃/K₂S₂O₈ for radical-mediated steps) significantly impact yields. Purification often requires silica gel chromatography with gradient elution (hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?

  • 1H NMR : The trifluoromethyl group (-CF₃) induces distinct deshielding in adjacent protons (δ ~7.5–8.5 ppm). The thienopyridine moiety shows characteristic aromatic splitting patterns (e.g., doublets for fused-ring protons) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and detect fragmentation pathways (e.g., loss of -CF₃ or aminothieno groups) .
  • Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases ensures ≥95% purity .

Advanced Research Questions

Q. What crystallographic challenges arise during structural elucidation of this compound, and how can they be addressed?

  • Challenges : The thienopyridine ring and trifluoromethyl group may cause crystal disorder or twinning, complicating refinement.
  • Solutions : Use single-crystal X-ray diffraction with SHELXL for refinement. Employ twin-law corrections and high-resolution data (≤0.8 Å) to resolve disorder. The electron-withdrawing -CF₃ group requires careful modeling of anisotropic displacement parameters .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

  • Electronic Effects : The -CF₃ group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. It also directs electrophilic substitution to specific positions on the phenyl ring.
  • Bioactivity Design : In silico docking studies (e.g., AutoDock Vina) can predict interactions with targets like enzymes or receptors. For example, analogs with similar scaffolds show activity against hepatic steatosis via retinol-binding protein 4 (RBP4) antagonism .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Case Study : If DFT calculations predict nucleophilic attack at the thienopyridine nitrogen but experiments show no reaction, consider solvent effects (e.g., polarity) or steric hindrance from the -CF₃ group.
  • Validation : Combine experimental kinetics (e.g., UV-Vis monitoring) with ab initio calculations (e.g., Gaussian09) to refine transition-state models .

Q. How can mechanistic studies elucidate the role of silver nitrate in radical-mediated synthetic steps?

  • Approach : Use radical traps (e.g., TEMPO) to detect intermediates via EPR spectroscopy. Isotopic labeling (e.g., ¹⁸O in K₂S₂O₈) can track oxygen atom transfer pathways.
  • Insights : AgNO₃ likely acts as a redox mediator, facilitating single-electron transfer (SET) steps to generate aryl radicals for coupling .

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